exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
Description
Properties
IUPAC Name |
(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-5-4-6-11(15)8-9(7-10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNSBJMWGALKFI-FGWVZKOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetone Dicarboxylic Acid and Glutaraldehyde Cyclization
The azabicyclo[3.3.1]nonane core is synthesized via cyclocondensation of acetone dicarboxylic acid (1) and glutaraldehyde (2) in the presence of a primary amine. Benzylamine serves as a transient template, forming a Schiff base intermediate that directs the stereochemistry of the bicyclic system. The reaction proceeds under acidic conditions (pH 2–4) at 4–8°C, followed by gradual warming to 25°C to facilitate CO₂ evolution and ring closure.
Critical Parameters :
-
Temperature Control : Maintaining ≤5°C during reagent addition prevents side reactions.
-
pH Modulation : Sulfuric acid (18%) ensures protonation of intermediates, while sodium acetate buffers the system post-cyclization.
-
Stoichiometry : A 1:1 molar ratio of acetone dicarboxylic acid to glutaraldehyde minimizes oligomerization.
Post-cyclization, the benzyl group is removed via hydrogenolysis using Pd(OH)₂/C under 50 psi H₂ at 50°C, yielding the free amine 9-azabicyclo[3.3.1]nonane (6). This intermediate is pivotal for subsequent Boc protection.
tert-Butoxycarbonyl (Boc) Protection and Carboxylic Acid Functionalization
Stereochemical Control for exo-Selectivity
The exo configuration at the 3-carboxylic acid position is achieved through:
-
Kinetic Control : Rapid Boc protection at low temperatures (−20°C) favors the exo isomer due to reduced steric hindrance.
-
Crystallization-Driven Resolution : Recrystallization from hexane/ethyl acetate mixtures enriches exo purity to >97%.
Purification and Analytical Characterization
Chromatographic Isolation
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove residual benzylamine and oligomers. High-performance liquid chromatography (HPLC) with a C18 column confirms purity ≥97%.
Typical HPLC Conditions :
| Parameter | Value |
|---|---|
| Column | Zorbax SB-C18 (4.6 × 150 mm) |
| Mobile Phase | 60:40 acetonitrile/water |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.21–3.45 (m, 2H, bridgehead H), 4.82 (br s, 1H, NH).
-
IR (KBr): 1745 cm⁻¹ (C=O stretch, Boc), 1710 cm⁻¹ (carboxylic acid C=O).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions, yielding the corresponding amine. This reaction is critical for generating reactive intermediates in drug synthesis:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
-
Conditions : Room temperature or mild heating (25–40°C) for 1–4 hours.
-
Outcome : The liberated amine can participate in subsequent alkylation or acylation reactions.
Example :
Mechanism: Acidic protonation of the Boc carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.
Carboxylic Acid Functionalization
The carboxylic acid undergoes typical derivatization reactions, enabling the synthesis of esters, amides, and acyl halides:
Esterification
-
Reagents : Methanol or ethanol with H₂SO₄ or DCC (dicyclohexylcarbodiimide).
-
Conditions : Reflux in anhydrous solvent (e.g., 12 hours in methanol under H₂SO₄).
-
Applications : Esters are intermediates for prodrugs or solubility-enhanced derivatives.
Amide Formation
-
Reagents : Amines with coupling agents like DCC/DMAP or HATU.
-
Conditions : Room temperature in DMF or THF.
-
Example : Reaction with benzylamine yields -benzylamide derivatives for peptide mimetics.
Decarboxylation
-
Reagents : Heat (150–200°C) or strong bases (e.g., NaOH).
-
Outcome : Loss of CO₂ generates a hydrocarbon-bridged bicyclic amine.
Nucleophilic Substitutions
The bicyclic framework’s nitrogen can participate in nucleophilic reactions post-Boc removal:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form -alkylated derivatives.
-
Acylation : Acetyl chloride or anhydrides yield -acetylated products.
Oxidation Reactions
Limited oxidation studies suggest the carboxylic acid group is stable under mild conditions, but strong oxidizers (e.g., KMnO₄) may degrade the bicyclic structure.
Comparative Reactivity of Related Bicyclic Compounds
Research Findings
-
Biological Interactions : The carboxylic acid moiety mimics natural substrates, enabling potential enzyme inhibition (e.g., proteases).
-
Synthetic Utility : Used in synthesizing orexin receptor antagonists, highlighting its role in neuropharmacology.
-
Stability : Stable at room temperature but degrades under prolonged exposure to light or moisture .
Scientific Research Applications
Scientific Research Applications
The compound is primarily utilized in research settings, particularly in:
-
Synthetic Chemistry :
- It serves as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals.
- The Boc protecting group allows for selective reactions without interfering with other functional groups.
-
Biological Studies :
- Interaction studies involving this compound are essential for understanding its biological roles and mechanisms of action.
- Research may focus on its potential as an inhibitor or modulator in biochemical pathways.
-
Drug Development :
- Due to its structural similarities to various bioactive compounds, it may be explored for developing new therapeutic agents.
- Its unique bicyclic structure can be advantageous in creating compounds with specific pharmacological profiles.
Case Studies
- Synthesis of Bioactive Molecules :
- A study demonstrated the use of exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid as a precursor in synthesizing novel anti-cancer agents, highlighting its role in facilitating complex multi-step reactions.
- Mechanistic Studies :
- Research has been conducted to investigate the interaction of this compound with specific enzymes, providing insights into its potential inhibitory effects on cancer cell proliferation.
Mechanism of Action
The mechanism of action of exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, allowing for selective modifications. The bicyclic structure may interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid with structurally analogous bicyclic derivatives, highlighting key differences in substituents, functional groups, and applications.
Key Comparative Insights:
Functional Group Impact :
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound (vs. esters in ) enhances hydrogen-bonding capacity and acidity, critical for metal coordination in catalysis .
- Boc Protection : Boc groups (e.g., ) improve stability during synthesis but may reduce reactivity compared to unprotected amines (e.g., ).
Scaffold Modifications: Oxa vs. Aza Bridges: Replacing nitrogen with oxygen (3-oxa in ) alters electronic properties and hydrogen-bonding patterns, as seen in lactol formation in exo isomers . Diaza Scaffolds: 3,7-Diaza derivatives (e.g., ) exhibit enhanced conformational rigidity and nAChR affinity compared to mono-aza analogs .
Stereochemical Considerations :
- The exo configuration of the carboxylic acid in the target compound ensures spatial accessibility for intermolecular interactions, unlike endo isomers, which exhibit steric constraints .
Pharmacological Relevance :
- Bicyclic piperidine analogs (e.g., ) are explored for CNS drug development due to their ability to cross the blood-brain barrier. The Boc-protected derivative’s stability makes it a preferred intermediate .
Q & A
Q. What are the standard synthetic routes for exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving cyclization and protective group strategies. A common approach involves reacting tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde under reflux in methanol, followed by iterative formaldehyde additions to drive bicyclo[3.3.1]nonane ring formation . Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratio of amine to carbonyl precursor), extended reflux durations (5–6 hours), and purification via column chromatography. For Boc-protected derivatives, anhydrous conditions and catalytic acids (e.g., acetic acid) improve regioselectivity .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Time | 6 hours reflux | +15–20% |
| Stoichiometry | 1:1 benzylamine:paraformaldehyde | Avoids side products |
| Catalyst | Acetic acid (5 mol%) | Enhances cyclization |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : 1H/13C NMR is critical for confirming the bicyclic scaffold and Boc-protection: key signals include tert-butyl protons (δ 1.4–1.5 ppm) and carbonyl carbons (δ 170–175 ppm). HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%), while HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]+ at m/z 330.42 for C19H26N2O3) . For stereochemical validation, X-ray crystallography or NOESY can resolve exo/endo configurations.
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : The compound is hygroscopic and prone to Boc-group cleavage under acidic or humid conditions. Store at 2–8°C in airtight, amber vials with desiccants (e.g., silica gel). For long-term stability, use inert atmosphere (N2/Ar) and avoid freeze-thaw cycles. Safety protocols mandate fume hood use, nitrile gloves, and emergency eyewash access due to potential irritancy .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, particularly in constructing the morphan motif?
- Methodological Answer : A domino Michael–Dieckman process enables stereocontrol, utilizing (1R,5S)-7-methyl-2-oxo-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate as a key intermediate . Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids) direct stereochemistry. For the morphan motif, chemoselective ester hydrolysis followed by intramolecular lactamization under basic conditions (K2CO3, DMF, 60°C) achieves >90% ee, confirmed by chiral HPLC .
Q. How does the catalytic activity of derivatives compare to TEMPO in alcohol oxidation?
- Methodological Answer : Derivatives like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) exhibit superior activity to TEMPO due to reduced steric hindrance. In Pd(II)-catalyzed alcohol oxidations, ABNO achieves selectivity factors (krel) up to 19 vs. TEMPO’s 5–8 . Optimize by tuning the Pd/ABNO ratio (1:0.2–0.5 mol%) and using biphasic solvents (toluene/H2O).
| Catalyst | Substrate Scope | Selectivity (krel) | Optimal Pd Ratio |
|---|---|---|---|
| ABNO | Secondary alcohols | 12–19 | 1:0.3 |
| TEMPO | Limited to activated alcohols | 5–8 | 1:0.5 |
Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?
- Methodological Answer : Discrepancies arise from variable reaction conditions (e.g., temperature gradients, catalyst purity). Systematic Design of Experiments (DoE) identifies critical factors:
- Temperature : >80°C accelerates cyclization but risks Boc-deprotection.
- Purification : Silica gel activity (II–III) minimizes co-elution of diastereomers.
Contradictions in stereochemistry (e.g., exo vs. endo) require vibrational circular dichroism (VCD) or density functional theory (DFT) simulations to correlate experimental and theoretical spectra .
Q. How can computational modeling predict the compound’s behavior in enantioselective catalysis?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states to predict enantiomeric excess. For Pd(II)-ABNO systems, analyze ligand-Pd coordination geometry and electron density maps to optimize chiral induction. Molecular dynamics (MD) simulations (AMBER force field) assess solvent effects (e.g., toluene vs. THF) on catalytic turnover .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
